molecular formula C13H15N3 B8316554 3-(6-Dimethylamino-pyridin-3-yl)-phenylamine

3-(6-Dimethylamino-pyridin-3-yl)-phenylamine

Cat. No.: B8316554
M. Wt: 213.28 g/mol
InChI Key: TXOPEPDNYCWHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Dimethylamino-pyridin-3-yl)-phenylamine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-(3-aminophenyl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C13H15N3/c1-16(2)13-7-6-11(9-15-13)10-4-3-5-12(14)8-10/h3-9H,14H2,1-2H3

InChI Key

TXOPEPDNYCWHAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(dimethylamino)-pyridine-5-boronic acid hydrate (0.145 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in DME (3 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.610 mL, 1.22 mmol) and Pd(PPh3)4 (0.02 g, 0.017 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (10-100% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.067 g in 54% yield.
Name
2-(dimethylamino)-pyridine-5-boronic acid hydrate
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

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